3-Methyl-6-(oxetan-3-yloxy)pyridazine
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Overview
Description
3-Methyl-6-(oxetan-3-yloxy)pyridazine is a heterocyclic compound that features a pyridazine ring substituted with a methyl group at the 3-position and an oxetane ring at the 6-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-6-(oxetan-3-yloxy)pyridazine typically involves the formation of the pyridazine ring followed by the introduction of the oxetane moiety. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the pyridazine ring can be synthesized through the reaction of hydrazine with a suitable dicarbonyl compound, followed by methylation at the 3-position. The oxetane ring can then be introduced via nucleophilic substitution reactions, where an oxetane-containing reagent reacts with the pyridazine derivative .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, is crucial to achieve high yields and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
3-Methyl-6-(oxetan-3-yloxy)pyridazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridazine derivatives with additional oxygen-containing functional groups, while reduction may produce fully or partially reduced pyridazine compounds .
Scientific Research Applications
3-Methyl-6-(oxetan-3-yloxy)pyridazine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it a potential candidate for drug discovery and development.
Medicine: It may exhibit pharmacological activities, such as antimicrobial, anticancer, or anti-inflammatory properties, due to its heterocyclic nature.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings
Mechanism of Action
The mechanism of action of 3-Methyl-6-(oxetan-3-yloxy)pyridazine involves its interaction with molecular targets, such as enzymes or receptors. The oxetane ring can undergo ring-opening reactions, which may facilitate the formation of covalent bonds with target molecules. This interaction can modulate the activity of the target, leading to various biological effects. The pyridazine ring’s nitrogen atoms can also participate in hydrogen bonding and other interactions, further influencing the compound’s activity .
Comparison with Similar Compounds
Similar Compounds
3-Methyl-6-(oxetan-3-yloxy)pyridine: Similar structure but with a pyridine ring instead of pyridazine.
3-Methyl-6-(oxetan-3-yloxy)pyrazine: Contains a pyrazine ring, differing in the position of nitrogen atoms.
3-Methyl-6-(oxetan-3-yloxy)pyrimidine: Features a pyrimidine ring, another diazine isomer
Uniqueness
3-Methyl-6-(oxetan-3-yloxy)pyridazine is unique due to the combination of the pyridazine ring and the oxetane moiety. This combination imparts distinct physicochemical properties and reactivity, making it a valuable compound for various applications. The presence of the oxetane ring, in particular, enhances its potential for medicinal chemistry applications due to its stability and ability to undergo ring-opening reactions .
Properties
IUPAC Name |
3-methyl-6-(oxetan-3-yloxy)pyridazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2/c1-6-2-3-8(10-9-6)12-7-4-11-5-7/h2-3,7H,4-5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JINYWSXEOAOWFN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)OC2COC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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